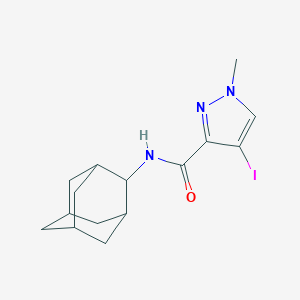

N-(2-adamantyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-adamantyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide, commonly known as AICA riboside, is a synthetic molecule that has been widely used in scientific research. It is a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism. AICA riboside has been shown to have a wide range of physiological effects, making it a valuable tool for studying cellular processes and developing new therapies.

Mecanismo De Acción

The mechanism of action of AICA riboside involves the activation of N-(2-adamantyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide. This enzyme is a key regulator of cellular metabolism, controlling energy homeostasis and responding to changes in nutrient availability. AICA riboside acts as an AMP mimetic, binding to the N-(2-adamantyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide regulatory subunit and inducing a conformational change that activates the enzyme. This leads to the phosphorylation of downstream targets and the modulation of cellular metabolism.

Biochemical and Physiological Effects:

AICA riboside has been shown to have a wide range of biochemical and physiological effects. It promotes glucose uptake and glycogen synthesis in skeletal muscle and adipose tissue, leading to improved insulin sensitivity. It also inhibits lipogenesis and promotes fatty acid oxidation, leading to reduced lipid accumulation and improved metabolic health. AICA riboside has been shown to have neuroprotective effects, improving cognitive function and reducing neuronal damage in animal models of neurodegenerative diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

AICA riboside is a valuable tool for studying cellular metabolism and developing new therapies. It has a wide range of physiological effects and can be used to modulate cellular metabolism in a controlled manner. However, there are some limitations to its use. AICA riboside can be toxic at high concentrations, and its effects can be influenced by other factors such as nutrient availability and hormonal signaling. It is important to use appropriate controls and experimental conditions when working with AICA riboside to ensure accurate and reproducible results.

Direcciones Futuras

There are many potential future directions for research on AICA riboside. One area of interest is the development of new therapies for metabolic disorders such as diabetes and obesity. AICA riboside has been shown to have promising effects in animal models, and further research is needed to determine its potential for human use. Another area of interest is the role of AICA riboside in neurodegenerative diseases such as Alzheimer's and Parkinson's. AICA riboside has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential for human use. Finally, there is potential for the development of new synthetic analogs of AICA riboside with improved pharmacological properties and therapeutic potential.

Métodos De Síntesis

AICA riboside can be synthesized using a variety of methods. One common approach involves the reaction of 2-adamantanone with hydrazine to form 2-adamantylhydrazine. This intermediate is then reacted with methyl isocyanate to form the desired product. Other methods involve the use of different starting materials or alternative reaction conditions.

Aplicaciones Científicas De Investigación

AICA riboside has been used extensively in scientific research to study the role of N-(2-adamantyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide in cellular metabolism. It has been shown to have a wide range of physiological effects, including the promotion of glucose uptake, the inhibition of lipogenesis, and the stimulation of fatty acid oxidation. AICA riboside has also been investigated for its potential therapeutic applications, including the treatment of diabetes, obesity, and cancer.

Propiedades

Fórmula molecular |

C15H20IN3O |

|---|---|

Peso molecular |

385.24 g/mol |

Nombre IUPAC |

N-(2-adamantyl)-4-iodo-1-methylpyrazole-3-carboxamide |

InChI |

InChI=1S/C15H20IN3O/c1-19-7-12(16)14(18-19)15(20)17-13-10-3-8-2-9(5-10)6-11(13)4-8/h7-11,13H,2-6H2,1H3,(H,17,20) |

Clave InChI |

VEFCZNADDMZZMG-UHFFFAOYSA-N |

SMILES |

CN1C=C(C(=N1)C(=O)NC2C3CC4CC(C3)CC2C4)I |

SMILES canónico |

CN1C=C(C(=N1)C(=O)NC2C3CC4CC(C3)CC2C4)I |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[(4E)-4-(3H-1,3-benzothiazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]furan-2-carboxamide](/img/structure/B279521.png)

![N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B279524.png)

![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methylbenzamide](/img/structure/B279528.png)

![5-(4-fluorophenyl)-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide](/img/structure/B279529.png)

![N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B279534.png)

![2-(4-bromophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B279535.png)

![2-(2,4-dichlorophenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B279537.png)

![3,4-dichloro-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B279538.png)

![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-fluorobenzamide](/img/structure/B279540.png)

![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-5-nitrofuran-2-carboxamide](/img/structure/B279544.png)

![N-[2-(methylthio)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B279545.png)

![2-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B279547.png)